molecular formula C16H21Cl3N2O2 B2648453 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide CAS No. 357387-81-6

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

Cat. No. B2648453
CAS RN: 357387-81-6
M. Wt: 379.71
InChI Key: ZTMJPTGKJORMEG-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and is commonly used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect against oxidative stress and damage. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation and associated diseases. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential applications in various fields. Additionally, it has been shown to have various biochemical and physiological effects, which can help researchers understand the underlying mechanisms of certain diseases and develop new treatments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide. One potential direction is the synthesis of metal complexes with improved catalytic activity and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Another direction is the development of new methods for the synthesis of this compound and its derivatives with improved properties and reduced toxicity. Finally, more studies are needed to evaluate the potential use of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer.
In conclusion, 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate product is then reacted with 2,6-dimethylmorpholine in the presence of triethylamine to form the corresponding amide. The amide is then reacted with trichloroacetyl chloride to form the final product, 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis and other chemical reactions. Additionally, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.

properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O2/c1-10-6-4-5-7-13(10)14(22)20-15(16(17,18)19)21-8-11(2)23-12(3)9-21/h4-7,11-12,15H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMJPTGKJORMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

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